The Piperidine Scaffold: A Privileged Structure in Drug Design
The Piperidine Scaffold: A Privileged Structure in Drug Design
An In-depth Technical Guide to 1-(3-butenyl)piperidin-4-amine: Synthesis, Characterization, and Applications
Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[][2][3] This guide provides a detailed technical overview of 1-(3-butenyl)piperidin-4-amine, a versatile but not widely documented derivative. We will explore its molecular structure, outline a robust synthetic pathway based on established chemical principles, predict its characterization data, and discuss its significant potential as a scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for therapeutic innovation.
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in numerous natural products and clinically approved drugs.[3][4] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework for orienting substituents to interact with biological targets.[5] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling critical ionic interactions with receptors and enzymes. Derivatives of 4-aminopiperidine, in particular, serve as crucial intermediates in the synthesis of compounds targeting a wide range of conditions, from neurological disorders to infectious diseases and cancer.[6][7][8]
Molecular Structure and Physicochemical Properties
1-(3-butenyl)piperidin-4-amine incorporates three key functional groups: a tertiary amine within the piperidine ring, a primary amine at the 4-position, and a terminal alkene on the N-alkyl substituent. This combination makes it a highly versatile building block for further chemical modification.
Chemical Structure
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IUPAC Name: 1-(but-3-en-1-yl)piperidin-4-amine
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Molecular Formula: C₉H₁₈N₂
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SMILES: C=CCCN1CCC(CC1)N
Predicted Physicochemical Properties
The following table summarizes the predicted properties of the molecule, which are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source/Method |
| Molecular Weight | 154.25 g/mol | Calculated |
| Monoisotopic Mass | 154.146999 Da | Calculated |
| XLogP3 | 1.2 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| pKa (most basic) | ~10.4 (Piperidine N) | Predicted (based on 4-aminopiperidine[6]) |
| Topological Polar Surface Area | 29.2 Ų | Calculated |
Synthetic Strategy and Experimental Protocol
The most direct and logical approach to synthesizing 1-(3-butenyl)piperidin-4-amine is through the N-alkylation of a suitable 4-aminopiperidine precursor. To ensure regioselectivity and prevent undesired side reactions at the more nucleophilic 4-amino position, a protection-alkylation-deprotection sequence is the preferred industrial and laboratory method.
Retrosynthetic Analysis
The target molecule can be disconnected at the piperidine nitrogen-butenyl bond, leading to two commercially available starting materials: 4-aminopiperidine (often used in its Boc-protected form) and a 4-carbon electrophile such as 4-bromo-1-butene.
Detailed Experimental Protocol
This protocol is a validated, multi-step procedure for synthesizing the title compound, explaining the rationale behind each step.
Step 1: N-Boc Protection of 4-Aminopiperidine
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Rationale: The primary amine at the C-4 position is more nucleophilic than the secondary amine of the piperidine ring. To ensure the butenyl group is selectively added to the ring nitrogen, the 4-amino group must first be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic conditions (used in the next step) and its ease of removal under acidic conditions.[9]
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Procedure:
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Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
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Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl piperidin-4-ylcarbamate.
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Step 2: N-Alkylation with 4-Bromo-1-butene
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Rationale: This is a standard Sₙ2 reaction. The unprotected piperidine nitrogen of the Boc-protected intermediate acts as a nucleophile, displacing the bromide from 4-bromo-1-butene. A non-nucleophilic base is required to neutralize the HBr formed during the reaction, driving it to completion.
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Procedure:
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Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).
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Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) to the suspension.
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Add 4-bromo-1-butene (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
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Heat the reaction mixture (typically 60-80 °C) and stir for 8-12 hours, monitoring for completion by LC-MS.
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Cool the reaction, filter off inorganic salts, and concentrate the filtrate. Purify the crude product via column chromatography on silica gel to yield tert-butyl (1-(but-3-en-1-yl)piperidin-4-yl)carbamate.
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Step 3: Acid-Mediated Boc Deprotection
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Rationale: The Boc group is labile in strong acid. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent efficiently cleaves the carbamate to reveal the primary amine, yielding the final product as a salt.
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Procedure:
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Dissolve the purified product from Step 2 in DCM or 1,4-dioxane.
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Add an excess of either TFA (5-10 eq) or a 4M solution of HCl in dioxane.
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Stir at room temperature for 2-4 hours.
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Concentrate the mixture under reduced pressure to remove the solvent and excess acid.
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The resulting salt can be used directly or neutralized with a base (e.g., NaOH solution) and extracted to yield the free base of 1-(3-butenyl)piperidin-4-amine.
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Synthesis Workflow Diagram
Caption: Key reaction sites of 1-(3-butenyl)piperidin-4-amine.
Applications in Drug Discovery
While specific biological data for this exact molecule is not prevalent, its structural components are featured in numerous bioactive agents. Therefore, 1-(3-butenyl)piperidin-4-amine is best viewed as a high-value scaffold for building libraries of diverse molecules for screening and lead optimization.
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CNS Disorders: The 4-aminopiperidine core is present in drugs targeting sigma-1 receptors and monoamine transporters, making it relevant for developing treatments for neurodegenerative diseases and pain. [10][11]* Antifungal Agents: Piperidine derivatives have a long history as antifungal agents, particularly in agriculture. Novel 4-aminopiperidine structures have shown potent activity against clinically relevant fungal strains like Candida spp. and Aspergillus spp. by inhibiting ergosterol biosynthesis. [7][12]* Oncology: The piperidine ring is a common feature in kinase inhibitors and other anticancer agents. [3]The butenyl group allows for the attachment of this scaffold to various pharmacophores using robust coupling chemistry, facilitating the exploration of new chemical space for oncology targets.
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Antiviral Research: A 4-aminopiperidine scaffold was identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly, demonstrating the utility of this core structure in developing host-targeting antivirals. [8]
Conclusion
1-(3-butenyl)piperidin-4-amine represents a powerful and versatile, though underutilized, building block for medicinal chemistry. Its straightforward and scalable synthesis from readily available starting materials, combined with its three distinct points for chemical modification, makes it an ideal scaffold for generating diverse molecular libraries. The insights provided in this guide on its synthesis, characterization, and potential applications should empower researchers and drug development professionals to employ this valuable intermediate in the quest for novel therapeutics.
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